2-Methylbenzaldehyde

概述

描述

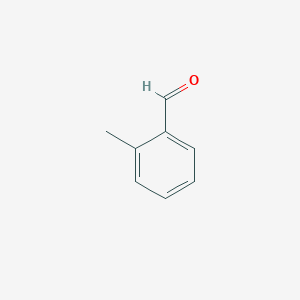

2-Methylbenzaldehyde (CAS 529-20-4), also known as o-tolualdehyde, is an aromatic aldehyde with the molecular formula C₈H₈O. Structurally, it consists of a benzaldehyde ring with a methyl group substituted at the ortho position (carbon-2). This compound is a primary metabolite found in organisms ranging from bacteria to humans and is present in foods such as garlic, herbal tea, and coffee . It is characterized by a cherry-like aroma and is used in organic synthesis, flavoring agents, and acaricidal applications .

Key physicochemical properties include a boiling point of 200–205°C and a molecular weight of 120.15 g/mol. Its reactivity is influenced by the electron-donating methyl group, which moderately activates the aldehyde for nucleophilic additions while introducing steric hindrance .

准备方法

Synthetic Routes and Reaction Conditions: 2-Methylbenzaldehyde can be synthesized through several methodsAnother method involves the formylation of toluene derivatives using the Gattermann-Koch reaction, where carbon monoxide and hydrogen chloride are used in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) .

Industrial Production Methods: Industrially, this compound is produced by the catalytic oxidation of o-xylene using air or oxygen in the presence of a catalyst such as cobalt or manganese naphthenates. This method is preferred due to its efficiency and cost-effectiveness .

化学反应分析

2-Methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to 2-methylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .

Reduction: Reduction of this compound with reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields 2-methylbenzyl alcohol .

Condensation: this compound undergoes condensation reactions with amines to form imines or Schiff bases. It also reacts with pyrrole in the presence of boron trifluoride (BF₃) to form atropoisomers of tetrakis(o-tolyl)porphyrin .

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, such as nitration, sulfonation, and halogenation, leading to various substituted derivatives .

科学研究应用

Chemical Synthesis

a. Organic Synthesis

2-Methylbenzaldehyde is utilized as a precursor in the synthesis of various organic compounds. One notable reaction is the BF3-induced Rothemund condensation with pyrrole, which produces atropoisomers of tetrakis(o-tolyl)porphyrin. This reaction highlights its role in synthesizing complex organic molecules that are important in materials science and medicinal chemistry .

b. Derivatives Production

The compound serves as a building block for synthesizing various derivatives, including hydrazones and other functionalized benzaldehydes. For instance, this compound can be converted into 2-methylbenzylidenehydrazone, which has been studied for its potential biological activities .

Biological Applications

a. Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, making it a candidate for use in formulations aimed at reducing oxidative stress. Its ability to scavenge free radicals could have implications in food preservation and health supplements .

b. Inhibition of Enzymatic Activity

Studies have shown that certain alkylbenzaldehydes, including this compound, can inhibit the activity of mushroom tyrosinase, an enzyme involved in melanin production. This inhibition has potential applications in cosmetic formulations aimed at skin lightening and treating hyperpigmentation .

Food Industry

This compound is naturally present in various foods, contributing to flavor profiles. It has been detected in substances such as herbal teas, nuts, and fruits, where it imparts a cherry-like taste. Its presence could serve as a biomarker for the consumption of these foods, potentially aiding in dietary studies and nutritional assessments .

Environmental Applications

a. Atmospheric Chemistry

This compound is a component of automobile exhaust and has been studied for its atmospheric degradation processes. Understanding its photolysis under sunlight contributes to knowledge about air quality and the environmental impact of volatile organic compounds (VOCs) .

b. Corrosion Inhibition

In corrosion science, this compound has been investigated for its potential as a corrosion inhibitor for mild steel in acidic environments. Its effectiveness in this role could lead to applications in protective coatings and materials science .

Case Studies

作用机制

The mechanism of action of 2-Methylbenzaldehyde, particularly in its antifungal activity, involves the disruption of cellular redox homeostasis. It targets cellular antioxidation components such as superoxide dismutases and glutathione reductase, leading to oxidative stress and inhibition of fungal growth . This redox cycling property makes it effective in combination with other antifungal agents to enhance their efficacy.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Benzaldehydes: Methyl vs. Hydroxy Derivatives

Acaricidal Activity

Studies on benzaldehyde derivatives from Morinda officinalis reveal significant differences in acaricidal potency based on substituent type and position (Table 1).

Table 1. LD₅₀ Values of Benzaldehyde Derivatives Against Mites (mg/cm²)

| Compound | D. farinae | D. pteronyssinus | H. longicornis |

|---|---|---|---|

| 2-Methylbenzaldehyde | 0.51 | 0.47 | 0.94 |

| 3-Methylbenzaldehyde | 0.53 | 0.50 | 1.02 |

| 4-Methylbenzaldehyde | 0.63 | 0.61 | 1.84 |

| 2,3-Dimethylbenzaldehyde | 0.25 | 0.24 | 0.56 |

| 2-Hydroxybenzaldehyde | 0.70 | 0.71 | 2.00 |

| DEET (Control) | 19.64 | 14.12 | — |

Key findings:

- Methyl substituents enhance activity compared to hydroxyl (-OH) groups. For example, this compound (LD₅₀ = 0.51 mg/cm²) is ~38× more toxic to D. farinae than DEET, while 2-hydroxybenzaldehyde (LD₅₀ = 0.70 mg/cm²) is ~28× more potent .

- Steric effects : Dimethyl derivatives (e.g., 2,3-dimethylbenzaldehyde) exhibit superior activity due to increased lipophilicity and membrane penetration. 2,4,5-Trimethylbenzaldehyde shows the highest potency (LD₅₀ = 0.12 mg/cm² against D. farinae) .

- Positional isomerism : Ortho-substituted derivatives (e.g., 2-methyl) are more effective than para-substituted analogs (e.g., 4-methyl), likely due to optimal steric and electronic interactions with mite targets .

Catalytic Reactions

- Fluorohydrin Synthesis : this compound reacts with allylic boronates under Aggarwal’s conditions to yield fluorohydrins with >98:2 E:Z selectivity and 99:1 enantiomeric ratio (e.r.). This highlights its compatibility with sterically demanding catalytic systems .

- C–H Sulfonylation : In copper-mediated reactions, this compound achieves a 63% yield, comparable to unsubstituted benzaldehyde but lower than electron-deficient analogs (e.g., 2-bromobenzaldehyde) due to steric hindrance .

生物活性

2-Methylbenzaldehyde, also known as ortho-tolualdehyde, is an aromatic aldehyde with a molecular formula of C8H8O. It is recognized for its distinctive cherry-like aroma and is widely utilized in various industrial applications, including flavoring and fragrance production. Recent research has highlighted its significant biological activities, particularly in the fields of pest control and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Acaricidal Activity

One of the notable biological activities of this compound is its acaricidal properties. A study conducted on derivatives from Morinda officinalis demonstrated that this compound exhibits potent acaricidal effects against various mite species, including Dermatophagoides farinae and Haemaphysalis longicornis. The study utilized both contact and fumigant bioassays to assess the efficacy of this compound.

Table 1: Acaricidal Activity of this compound

| Species | LD50 (Fumigant Bioassay) | LD50 (Contact Bioassay) |

|---|---|---|

| Dermatophagoides farinae | 0.95 μg/cm³ | 0.51 μg/cm² |

| Dermatophagoides pteronyssinus | 0.87 μg/cm³ | 0.47 μg/cm² |

| Haemaphysalis longicornis | 1.28 μg/cm³ | 0.94 μg/cm² |

The results indicated that this compound was significantly more effective than DEET, a commonly used commercial acaricide, with effectiveness ratios approximately 38 times greater in both bioassays .

Ant Repellent Properties

In addition to its acaricidal activity, this compound has been studied for its repellent properties against ants. Research indicates that it can serve as a non-toxic alternative to conventional insecticides. In experiments comparing various benzaldehyde derivatives, it was found that structural modifications can enhance repellence.

Table 2: Repellent Activity Against Common Ant Species

| Chemical | Median Time to Cross (min) | Relative Effectiveness |

|---|---|---|

| Control (solvent only) | 3.5 | Baseline |

| 2-Hydroxybenzaldehyde | 14 | 4-fold more effective |

| This compound | 20 | Significantly effective |

The study highlighted that the positioning of functional groups significantly affects the repellent efficacy, with this compound demonstrating superior performance compared to other tested compounds .

Potential Therapeutic Applications

Beyond its insecticidal and repellent properties, there is emerging interest in the potential therapeutic applications of this compound. Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to elucidate these effects comprehensively.

Case Study: Antimicrobial Activity

A study investigating the antimicrobial activity of various aldehydes found that this compound exhibited notable inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for different pathogens:

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.3 |

| Salmonella enterica | 0.4 |

These findings suggest that further exploration into the antimicrobial properties of this compound could lead to new applications in food preservation and medical treatments .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 2-methylbenzaldehyde in laboratory settings?

- Methodological Answer : Laboratory synthesis of this compound typically involves Friedel-Crafts alkylation of toluene with carbon monoxide under acidic conditions or oxidation of 2-methylbenzyl alcohol. Characterization includes 1H NMR (δ = 2.67 ppm for methyl group, 10.26 ppm for aldehyde proton) and 13C NMR (δ = 192.6 ppm for carbonyl carbon) to confirm structure . Column chromatography on silica gel is used for purification, yielding ~71% isolated purity. Ensure purity via GC-MS or HPLC, and report retention indices compared to literature standards .

Q. How can researchers optimize reaction conditions for the acetalization of this compound with methanol?

- Methodological Answer : Acetalization requires acid catalysis (e.g., H2SO4 or p-toluenesulfonic acid) in anhydrous methanol. Monitor reaction progress via TLC (eluent: hexane/ethyl acetate). Computational pre-screening with HyperChem 8.0 and 6-31G basis sets* can predict energy-optimized pathways for intermediates and products, reducing experimental trial-and-error. Geometry optimization of reactants and intermediates via ab initio methods helps identify thermodynamically favorable routes .

Q. What analytical techniques are critical for confirming the identity of this compound derivatives?

- Methodological Answer : Use X-ray crystallography (R-factor = 0.039, wR = 0.115) to resolve molecular geometry, hydrogen bonding, and packing structures. For non-crystalline derivatives, combine FT-IR (aldehyde C=O stretch ~1700 cm⁻¹) with high-resolution mass spectrometry (HRMS) . Cross-validate results against computational models (e.g., bond angles and torsional parameters from ab initio calculations) .

Advanced Research Questions

Q. How do computational studies resolve contradictions in proposed reaction mechanisms for this compound acetalization?

- Methodological Answer : Discrepancies between experimental and theoretical data often arise from solvent effects or incomplete transition-state modeling. Use density functional theory (DFT) with implicit solvation models (e.g., PCM) to account for methanol polarity. Compare calculated activation energies (e.g., ΔG‡) with experimental kinetic data. If discrepancies persist, re-examine stereoelectronic effects using natural bond orbital (NBO) analysis .

Q. What crystallographic parameters are essential for validating this compound’s solid-state structure?

- Methodological Answer : Report unit cell parameters (e.g., a = 7.32 Å, b = 15.18 Å, c = 11.02 Å) and space group (e.g., P21/c) from single-crystal X-ray diffraction. Refinement with SHELXL97 should yield Rint < 0.02 and Δρmax/Δρmin < 0.12/−0.11 e Å⁻³. Hydrogen atoms are positioned via Fourier difference maps and constrained with isotropic displacement parameters (Uiso = 1.2Ueq of parent atoms) .

Q. How can this compound be leveraged in designing anticancer agents?

- Methodological Answer : Derivatize this compound via microwave-assisted synthesis to create phenanthroimidazole hybrids. Evaluate cytotoxicity against cancer cell lines (e.g., HeLa) using MTT assays. For in vivo toxicity screening, use zebrafish embryos (LC50 > 100 µM indicates low toxicity). Structure-activity relationships (SAR) should correlate substituent electronic effects (Hammett σ values) with bioactivity .

属性

IUPAC Name |

2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7-4-2-3-5-8(7)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFQKIATRPGRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022051 | |

| Record name | 2-Tolualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-tolualdehyde is a clear liquid. (NTP, 1992), Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Solid | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

392 to 396 °F at 760 mmHg (NTP, 1992), 200 °C, BP: 94 °C at 10 mm Hg, 200.00 to 201.00 °C. @ 760.00 mm Hg | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

153 °F (NTP, 1992) | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water; soluble in carbon tetrachloride, ethanol, ethyl ether, benzene; very soluble in acetone | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0386 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.0328 g/cu cm at 20 °C | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 140 °F ; 8.0 mmHg at 163 °F; 26.0 mmHg at 207 °F (NTP, 1992), 0.33 [mmHg] | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

529-20-4 | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Tolualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tolualdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7E5H6W6BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | 2-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。